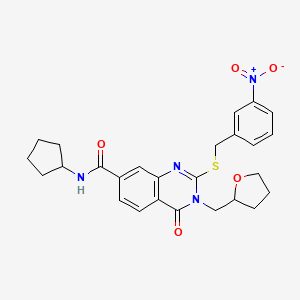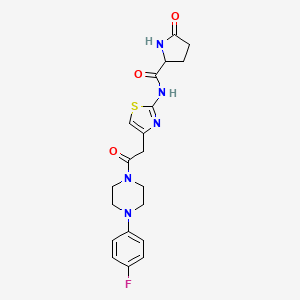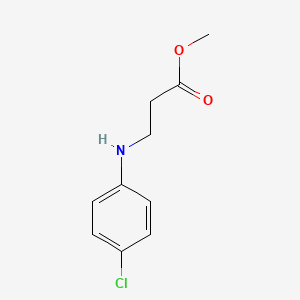![molecular formula C41H39ClO7 B2503527 2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid CAS No. 842133-80-6](/img/structure/B2503527.png)
2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex molecule that features a benzoic acid moiety with a chloro-substituent and a sugar-like structure with multiple benzyloxy groups. This structure suggests that the molecule could have interesting chemical properties and potential biological activity due to the presence of the benzoic acid and the benzyloxy groups.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound, they do provide insight into the synthesis of related compounds. For instance, the synthesis of chloro- and methyl-substituted benzoic acids has been explored, which could be relevant to the synthesis of the chloro-substituted benzoic acid portion of the molecule . The synthesis of such compounds typically involves the introduction of substituents onto the aromatic ring, which can be achieved through various organic synthesis techniques such as electrophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of the compound includes a benzoic acid core with a chloro substituent at the 2-position and a complex sugar-like moiety attached to the 5-position. The presence of multiple benzyloxy groups suggests a high degree of steric hindrance, which could influence the molecule's reactivity and interactions. The structure of a related compound, 2-amino-5-chloropyridine–benzoic acid, shows that the carboxyl group can be twisted away from the attached ring, which could also be the case in the compound of interest .
Chemical Reactions Analysis
The benzoic acid moiety of the compound is likely to engage in typical reactions associated with carboxylic acids, such as esterification and amidation. The chloro substituent may also participate in reactions, such as nucleophilic aromatic substitution, especially when activated by the adjacent carboxyl group. The benzyloxy groups could be involved in reactions typical of ethers, such as cleavage under acidic conditions. The related literature indicates that hydrogen bonding can play a significant role in the crystal structure of similar compounds, which may also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple benzyloxy groups would likely make the compound relatively non-polar and could affect its solubility in various solvents. The benzoic acid portion of the molecule would contribute to the compound's acidity and potential for hydrogen bonding. The chloro substituent could also affect the compound's electronic properties and reactivity. Studies on related chloro- and methyl-substituted benzoic acids have shown that the position and type of substituents can significantly impact the physiological activity of these compounds .
Relevant Case Studies
Although no specific case studies are provided in the papers, the physiological activity of chloro-substituted benzoic acids has been investigated, suggesting that the compound could also exhibit biological activity. The study of chloro- and methyl-substituted phenoxyacetic and benzoic acids in various biological assays indicates that the position of substituents can influence activity, which could be an important consideration for the compound's potential applications .
Scientific Research Applications
Supramolecular Dendrimer Research
Research has shown the use of compounds similar to 2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid in the field of supramolecular dendrimers. For instance, the synthesis of self-assembling monodendrons based on AB3 building blocks like methyl 3,4,5-trihydroxybenzoate has been reported, leading to the formation of cylindrical supramolecular dendrimers and spherical dendrimers in higher generations (Percec et al., 1998).
Liquid Crystal Synthesis
In another study, derivatives such as 3,4,5-tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid have been synthesized. These compounds have been observed to form hexagonal columnar disordered structures and exhibit properties of liquid crystals (Beginn, Zipp, & Møller, 2000).
Asymmetric Synthesis and Carbohydrate Chemistry
There is also research in the area of stereoselective synthesis for the creation of complex molecules. One such study involves the conversion of enantiomerically pure compounds into 8-oxabicyclo[3.2.1]octane derivatives, which have applications in carbohydrate chemistry and the construction of complex sugars (Gerber & Vogel, 2001).
properties
IUPAC Name |
2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39ClO7/c42-35-22-21-33(23-34(35)41(43)44)37-39(47-26-31-17-9-3-10-18-31)40(48-27-32-19-11-4-12-20-32)38(46-25-30-15-7-2-8-16-30)36(49-37)28-45-24-29-13-5-1-6-14-29/h1-23,36-40H,24-28H2,(H,43,44)/t36-,37+,38-,39+,40+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHASAGYREFLQPR-CSISHVCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=CC(=C(C=C3)Cl)C(=O)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39ClO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)
![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)
![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503457.png)
![Tetramethyl 8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2503458.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)
![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)